N,N-Dimethylmethaniminium bromide
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Overview
Description
N,N-Dimethylmethaniminium bromide is a quaternary ammonium compound known for its strong electrophilic properties. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
N,N-Dimethylmethaniminium bromide can be synthesized through the reaction of an aldehyde with a secondary amine. The reaction typically involves the use of dimethylamine and formaldehyde under mild conditions (30–50°C) to generate the N,N-dimethylmethaniminium ion, which is then combined with a bromide counterion . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
N,N-Dimethylmethaniminium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles due to its strong electrophilic nature.
Mannich Reactions: It is used in the electrophilic aminomethylation of aldehydes and ketones to synthesize Mannich products.
Formation of Heterocycles: It serves as a building block for the synthesis of various heterocyclic compounds.
Common reagents and conditions used in these reactions include dimethylamine, formaldehyde, and mild temperatures. Major products formed from these reactions include α,β-unsaturated aldehydes and various heterocyclic derivatives .
Scientific Research Applications
N,N-Dimethylmethaniminium bromide has a wide range of scientific research applications:
Chemistry: It is used as a key reagent in the synthesis of α,β-unsaturated aldehydes and other valuable chemicals.
Medicine: It is used in the synthesis of HIV-1 integrase inhibitors and other pharmaceutical compounds.
Industry: It is employed in the production of polymers, bioactive ingredients, flavors, and fragrances.
Mechanism of Action
The mechanism by which N,N-Dimethylmethaniminium bromide exerts its effects involves the formation of the N,N-dimethylmethaniminium ion. This ion acts as a strong electrophile, readily reacting with various nucleophiles to form new chemical bonds. The molecular targets and pathways involved include the reaction with aldehydes and ketones to form Mannich products and the formation of heterocyclic compounds .
Comparison with Similar Compounds
N,N-Dimethylmethaniminium bromide can be compared with other similar compounds such as:
N,N-Dimethylmethyleneiminium chloride:
N,N-Dimethyl enaminones: These compounds are used as building blocks for a diverse range of heterocyclic derivatives.
Benzalkonium salts: These quaternary ammonium compounds are used as antimicrobial agents and have similar electrophilic properties.
This compound is unique due to its strong electrophilic nature and its ability to form a wide range of valuable chemical products.
Properties
CAS No. |
16513-42-1 |
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Molecular Formula |
C3H8BrN |
Molecular Weight |
138.01 g/mol |
IUPAC Name |
dimethyl(methylidene)azanium;bromide |
InChI |
InChI=1S/C3H8N.BrH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
WPIFLQJKVBZALQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=C)C.[Br-] |
Origin of Product |
United States |
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